molecular formula C18H16N2O3 B2419325 (2E)-2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)acrylamide CAS No. 358998-26-2

(2E)-2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)acrylamide

Cat. No.: B2419325
CAS No.: 358998-26-2
M. Wt: 308.337
InChI Key: UXQOPOMQLXAIDG-GXDHUFHOSA-N
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Description

(2E)-2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides Acrylamides are known for their wide range of applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)acrylamide typically involves the reaction of appropriate starting materials under specific conditions. One common method might include the reaction of 2-methoxybenzaldehyde with 3-methoxybenzylamine in the presence of a cyanating agent such as potassium cyanide or sodium cyanide. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety when handling hazardous reagents. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups may be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition or as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)acrylamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxyphenyl)acrylamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (2E)-2-cyano-N-(2-methoxyphenyl)-3-(3-hydroxyphenyl)acrylamide: Similar structure but with a hydroxy group on the other aromatic ring.

    (2E)-2-cyano-N-(2-methoxyphenyl)-3-(3-chlorophenyl)acrylamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of two methoxy groups in (2E)-2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)acrylamide may impart unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This could make it particularly useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-15-7-5-6-13(11-15)10-14(12-19)18(21)20-16-8-3-4-9-17(16)23-2/h3-11H,1-2H3,(H,20,21)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQOPOMQLXAIDG-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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